molecular formula C15H10BrF3N4O B2908784 (Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide CAS No. 1252571-91-7

(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide

Cat. No.: B2908784
CAS No.: 1252571-91-7
M. Wt: 399.171
InChI Key: WXCXNKVMUIUBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of (Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step often involves the use of trifluoroethylating agents under controlled conditions.

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

    Cycloaddition: The compound can participate in cycloaddition reactions to form complex cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to (Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N4O/c16-11-3-1-2-4-12(11)22-14(24)10(8-20)7-13-21-5-6-23(13)9-15(17,18)19/h1-7H,9H2,(H,22,24)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCXNKVMUIUBGA-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=NC=CN2CC(F)(F)F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=NC=CN2CC(F)(F)F)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.